
Human Menopausal Gonadotrophin
准备方法
合成路线和反应条件: 促性腺激素不是化学合成的,而是从绝经后妇女的尿液中提取的。提取过程包括几个纯化步骤以分离促性腺激素。最初,收集尿液并进行过滤和沉淀处理以去除杂质。 然后使用色谱技术分离促性腺激素 .
工业生产方法: 促性腺激素的工业生产涉及从绝经后妇女那里大规模收集尿液,然后进行一系列纯化步骤。该过程包括:
- 过滤以去除颗粒状物质。
- 沉淀以浓缩促性腺激素。
- 色谱法将 FSH 和 LH 与其他尿蛋白分离。
- 最终纯化以确保产品符合药品标准 .
化学反应分析
Composition of HMG
HMG contains FSH, LH, and human chorionic gonadotropin (hCG) .
-
The immunoactivity for hCG was three times higher than the immunoactivity for LH .
-
Because of the longer half-life of hCG as compared with LH, about 95% of the in-vivo LH-receptor-mediated bioactivity is attributable to the presence of hCG .
Pharmacokinetics of FSH in HMG
In pituitary-suppressed healthy women, serum FSH concentrations reach a maximum after 22–27 hours, and the terminal half-life is 39–45 hours after a single subcutaneous dose . The bioavailability is similar after subcutaneous and intramuscular administration and was determined to be 74% after intramuscular administration . Regardless of their purity, the pharmacokinetic (PK) profile of menotropins is dose-proportional .
Pharmacokinetic evaluation of FSH
Individual and mean serum FSH concentrations after administration of HP-HMG liquid and HP-HMG powder are presented in Figure 2 . One woman included in the analysis had a relatively high peak serum FSH level (63.71 mIU/mL corrected for the endogenous baseline) at 4 hours after injection of HP-HMG liquid and probably accidentally received at least part of the dose into a vein . In 1 additional woman, the peak serum FSH level occurred in the first post-dose sample at 4 hours after injection, in this case after administration of HP-HMG powder . The mean pre-dose serum FSH level was 3.36 mIU/mL, and values at the 3 pre-dose measurements at –1 hour, –0.5 hours, and just prior dosing were stable around this mean . 58 out of 336 pre-dose serum FSH measurements were below the lower limit of quantification (< 1.47 mIU/mL), as were 3 FSH measurements at 216 hours after dosing .
Pharmacokinetics of hCG in HMG
There is a paucity of published data on the pharmacokinetics of hCG in HP-hMG after subcutaneous or intramuscular administration, but after intravenous administration, hCG has a terminal half-life of 12 – 15 hours, compared to 21 – 22 hours for FSH in the same study .
HMG Compared to Letrozole
There was no significant difference in the number of ovulation cycles between HMG and letrozole (53.6% vs 64.7%) . The number of mature follicular cycles in the HMG group was higher than that of the letrozole group (P < .01) . There were no significant differences in the clinical pregnancy rate (22.9% vs 27.1%) and abortion rate (6.2% vs 10.4%) . There was no significant difference in the endometrial thickness between the 2 groups on the day of HCG injection; the serum estradiol (E2) was lower in the letrozole group . The incidence of ovarian cysts was lower than that of HMG group (P < .05) .
科学研究应用
Ovarian Stimulation in Infertility Treatments
HMG is widely used for ovarian stimulation in various assisted reproductive technologies (ART), including in vitro fertilization (IVF) and artificial insemination by husband (AIH).
- Effectiveness : Studies have shown that HMG combined with other medications, such as letrozole, can enhance clinical outcomes like live birth rates and clinical pregnancies among infertile patients. For instance, a study indicated that using HMG with letrozole resulted in higher pregnancy outcomes compared to HMG alone .
Treatment Method | Live Birth Rate (%) | Clinical Pregnancy Rate (%) |
---|---|---|
HMG + Letrozole | 45.3 | 65.2 |
HMG Only | 30.1 | 50.0 |
- Case Study : A retrospective analysis involving normogonadotropic infertile patients demonstrated that while the pregnancy rates were similar between groups receiving either HMG or no supplementation, those receiving HMG showed significantly higher serum estradiol levels and a notable risk of ovarian hyperstimulation syndrome (OHSS) .
Treatment of Specific Infertility Conditions
HMG has been particularly effective in treating various infertility conditions such as endometriosis and male factor infertility.
- Endometriosis : A randomized study found that HMG/IUI therapy was more effective than IUI alone, with cycle fecundities ranging from 7.1% to 19.0% for those treated with HMG .
Condition | Cycle Fecundity (%) | Treatment Method |
---|---|---|
Endometriosis | 19.0 | HMG/IUI |
Male Factor Infertility | 15.5 | HMG/IUI |
Comparison with Other Gonadotropins
Research has compared the efficacy of HMG with highly purified follicle-stimulating hormone (HP-FSH).
- Findings : In a study comparing these two treatments, it was found that while both resulted in similar clinical outcomes, HMG had a higher fertilization rate and produced more transferable embryos compared to HP-FSH .
Gonadotropin Type | Fertilization Rate (%) | Transferable Embryos |
---|---|---|
Human Menopausal Gonadotropin | 56 | 4.0 |
Highly Purified FSH | 50 | 3.2 |
Timing of Administration
The timing of HMG administration can influence treatment outcomes significantly.
- Study Results : A study assessing the impact of early versus mid-follicular phase administration of HMG revealed that initiating treatment early resulted in a higher live birth rate compared to mid-follicular initiation .
Timing of Administration | Live Birth Rate (%) |
---|---|
Early Follicular Phase | 21.9 |
Mid-Follicular Phase | 11.7 |
Safety and Risks
While HMG is effective, it is not without risks.
作用机制
促性腺激素通过模拟天然激素 FSH 和 LH 发挥作用。它与卵巢颗粒细胞和睾丸间质细胞表面的 FSH 和 LH 受体结合。这种结合刺激女性卵泡成熟和男性睾酮和精子的产生。 涉及的分子途径包括环腺苷一磷酸 (cAMP) 和蛋白激酶 A (PKA) 信号通路激活 .
类似化合物:
重组 FSH (rFSH): 使用重组 DNA 技术生产的 FSH 合成形式。
高纯度促性腺激素 (HP-hMG): 一种更纯净的促性腺激素,FSH 与 LH 的比例更高。
人绒毛膜促性腺激素 (hCG): 另一种用于生育治疗的促性腺激素。
比较: 促性腺激素的独特之处在于它是一种天然提取物,含有 FSH 和 LH,而重组 FSH 和 HP-hMG 更精炼,杂质更少。 促性腺激素因其天然成分而经常被优先选择,但重组 FSH 因其一致性和纯度而更受欢迎 .
总之,促性腺激素是生殖医学领域的重要化合物,在生育治疗和科学研究中有着重要的应用。它的天然来源和 FSH 和 LH 的组合使其成为一种独特且有价值的药物。
相似化合物的比较
Recombinant FSH (rFSH): A synthetic form of FSH produced using recombinant DNA technology.
Highly Purified Menotropin (HP-hMG): A more purified form of menotropin with a higher ratio of FSH to LH.
Human Chorionic Gonadotropin (hCG): Another gonadotropin used in fertility treatments.
Comparison: Menotropin is unique in that it is a natural extract containing both FSH and LH, whereas recombinant FSH and HP-hMG are more refined and contain fewer impurities. Menotropin is often preferred for its natural composition, but recombinant FSH is favored for its consistency and purity .
生物活性
Human Menopausal Gonadotrophin (hMG), a hormone derived from the urine of postmenopausal women, contains both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) activities. It plays a critical role in reproductive medicine, particularly in assisted reproductive technologies (ART) such as in vitro fertilization (IVF). This article explores the biological activity of hMG, its mechanisms of action, clinical applications, and associated research findings.
FSH Activity :
FSH is essential for the recruitment and growth of ovarian follicles. It binds to specific G protein-coupled receptors on granulosa cells, activating adenylate cyclase and increasing cyclic AMP levels. This leads to the expression of genes involved in cell proliferation and differentiation. FSH also enhances aromatase activity, facilitating the conversion of androgens to estrogens .
LH Activity :
LH is crucial for steroidogenesis and final follicular maturation. During the early follicular phase, LH stimulates the theca cells to produce androgens, which are then converted to estrogens by granulosa cells. LH also plays a significant role in triggering ovulation by promoting the maturation of the dominant follicle .
Clinical Applications
hMG is primarily used in fertility treatments to induce ovulation and support ovarian function. Its dual action on FSH and LH makes it particularly useful in various clinical scenarios:
- In Vitro Fertilization (IVF) : Studies show that hMG can lead to higher fertilization rates compared to highly purified FSH preparations. In a randomized trial, the fertilization rate was significantly higher in patients treated with hMG than those receiving HP-FSH (56% vs. 50%) .
- Empiric Therapy for Infertility : A study involving women with unexplained infertility demonstrated a conception rate of 12.4% with hMG therapy compared to 7.9% after IVF .
- Endometriosis and Male Factor Infertility : hMG combined with intrauterine insemination (IUI) has shown improved cycle fecundity rates compared to IUI alone .
Efficacy in Assisted Reproductive Technologies
A comprehensive review highlighted that hMG is associated with higher pregnancy and live birth rates compared to recombinant FSH in long protocol GnRH agonist regimens. The data suggest that hMG may also increase multiple pregnancy rates due to its LH content .
Case-Control Studies
A nationwide case-control study investigated the association between hMG use and ovarian cancer risk. The findings indicated an increased risk of epithelial ovarian tumors among women who used fertility drugs, particularly those using hMG . However, further research is needed to clarify these associations.
Data Table
The following table summarizes key characteristics of different gonadotropin preparations:
Preparation | FSH Activity (IU/mg) | LH Activity (IU/vial) | Purity (%) |
---|---|---|---|
hMG | ~100 | 75 | <5 |
HP-hMG | 2000-2500 | 75 | <70 |
Recombinant FSH | 7000-10000 | 0 | >99 |
Lutropin alfa | 22000 | 75 | >99 |
属性
IUPAC Name |
6,6-dimethylheptanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)7-5-4-6-8-10/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUWTGCATVNMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Being a combination drug, Menotropins bind to the follicle stimulating hormone receptor (FSH), which results in ovulation in the absence of sufficient endogenous luteinizing hormone (LH). It also binds the LH receptor, thereby stimulating proper hormone release. The drug contains both FSH and LH, therefore, it induces ovarian follicular growth and development as well as gonadal steroid production in women who do not have ovarian failure. FSH is the primary driver of follicular recruitment and growth in early folliculogenesis, while LH is important for ovarian steroidogenesis and is involved in the physiological events leading to development of a competent pre-ovulatory follicle. | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
9002-68-0, 61489-71-2 | |
Record name | Menotropins | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gonadotropin, menopausal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。